

Comparative study of thermal properties of N-Phenylmaleimide copolymers

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A Comparative Guide to the Thermal Properties of N-Phenylmaleimide Copolymers

Phenylmaleimide (N-PMI) copolymers for applications demanding high thermal stability, this guide provides a comparative analysis of their key thermal properties. The incorporation of the rigid N-phenylmaleimide moiety into polymer chains is a well-established strategy to enhance their performance at elevated temperatures. This guide summarizes quantitative data on the glass transition temperature (Tg), thermal decomposition temperature (Td), and coefficient of thermal expansion (CTE) of N-PMI copolymers with styrene (St) and methyl methacrylate (MMA). Detailed experimental protocols for the characterization of these properties are also provided.

Data Presentation

The following table summarizes the key thermal properties of various **N-Phenylmaleimide** copolymers. The data has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions and copolymer composition.



Copolymer System	Comonome r(s)	N-PMI Content (wt%)	Glass Transition Temperatur e (Tg) (°C)	Thermal Decomposit ion Temperatur e (Td) (°C)	Coefficient of Thermal Expansion (CTE) (µm·m ⁻¹ .°C ⁻
N-PMI/MMA	Methyl Methacrylate	5	128.15[1]	T_onset_: 290[1]	Not Available
10	132.20[1]	T_onset_: 298, T_50%_: 382[1]	Not Available		
N-PMI/St	Styrene	Alternating	195.7[2]	Not Available	Not Available
N- PMI/St/MAH	Styrene, Maleic Anhydride	48-63	202 - 215	>363 (at 5% mass loss)	Not Available
PMSAm-PMI	Methyl Methacrylate, Styrene, Acrylamide	Not Specified	122.54	343.40 (at 5% weight loss)	90.3

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for obtaining reliable and reproducible data for the comparative assessment of polymer thermal properties.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the N-PMI copolymers.

Methodology:



- Sample Preparation: A small sample of the copolymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
- Instrument: A differential scanning calorimeter is used for the analysis.
- Thermal Program:
 - The sample is first heated from room temperature to a temperature above its expected Tg at a controlled rate (e.g., 20 °C/min) to erase any prior thermal history.
 - The sample is then cooled back to room temperature.
 - A second heating scan is performed at a specific heating rate (e.g., 5 K/min for N-PMI/MMA copolymers[1] or 10 K/min) to a final temperature well above the glass transition.
- Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative degradation.
- Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve obtained during the second heating scan.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the N-PMI copolymers.

Methodology:

- Sample Preparation: A sample of the copolymer (typically 10 mg) is placed in a ceramic or platinum TGA pan.
- Instrument: A thermogravimetric analyzer is used for the analysis.
- Thermal Program: The sample is heated from room temperature to a high temperature (e.g., 600 °C or higher) at a constant heating rate (e.g., 10 °C/min)[1].
- Atmosphere: The analysis is performed under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20 ml/min)[1].



 Data Analysis: The TGA thermogram plots the percentage of weight loss as a function of temperature. The initial decomposition temperature (T_onset_) is determined as the temperature at which a significant weight loss begins. The temperature at which 5% or 50% weight loss occurs (T_5%_ and T_50%_, respectively) are also recorded to quantify thermal stability.

Thermomechanical Analysis (TMA)

Objective: To measure the coefficient of thermal expansion (CTE) of the N-PMI copolymers.

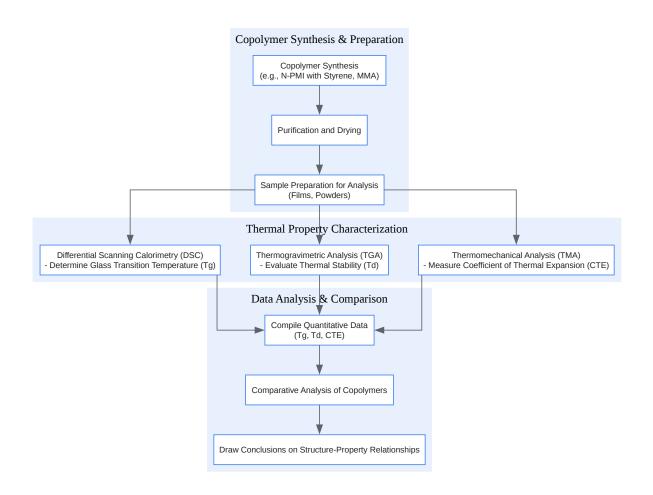
Methodology:

- Sample Preparation: A solid sample of the copolymer with a defined geometry (e.g., a rectangular film or a cylindrical rod) is prepared.
- Instrument: A thermomechanical analyzer equipped with an expansion probe is used.
- Thermal Program:
 - The sample is subjected to a controlled temperature program, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.
 - To ensure accurate measurements and to remove thermal history, the sample may be subjected to heating and cooling cycles. The CTE is typically measured on the second or third heating cycle[3].
- Applied Force: A small, constant force is applied to the sample via the probe to ensure continuous contact.
- Data Analysis: The TMA instrument measures the change in the sample's dimension as a function of temperature. The coefficient of thermal expansion (CTE) is calculated from the slope of the dimensional change versus temperature curve in the region of linear expansion.

Mandatory Visualization

The following diagram illustrates the logical workflow for a comparative study of the thermal properties of **N-Phenylmaleimide** copolymers.





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Caption: Workflow for the comparative thermal analysis of N-PMI copolymers.



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